

Application of HDAC6-IN-7 in the Study of Mitochondrial Transport

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Compound of Interest

Compound Name: HDAC6-IN-7

Cat. No.: B1677003

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Introduction

Mitochondrial trafficking is a critical process for neuronal health and function, ensuring energy supply and calcium homeostasis at sites of high metabolic demand, such as synapses and growth cones. Dysregulation of mitochondrial transport is implicated in a range of neurodegenerative diseases. Histone Deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a key regulator of this process. HDAC6 modulates mitochondrial motility through two primary mechanisms: the deacetylation of α -tubulin, a core component of microtubules that serve as tracks for transport, and the deacetylation of Miro1, a crucial adaptor protein linking mitochondria to motor proteins.^{[1][2][3][4]}

Inhibition of HDAC6 has been shown to enhance mitochondrial transport, making selective HDAC6 inhibitors valuable tools for studying these pathways and for developing potential therapeutics. **HDAC6-IN-7** (also known as HDAC6 ligand-7) is a novel, highly potent, and selective inhibitor of HDAC6. Its exceptional selectivity profile makes it a superior chemical probe for dissecting the specific roles of HDAC6 in mitochondrial dynamics, minimizing off-target effects that can confound experimental results.^[5] These application notes provide a comprehensive guide to utilizing **HDAC6-IN-7** for investigating mitochondrial transport in neuronal models.

Quantitative Data: Potency and Selectivity of HDAC6-IN-7

The efficacy and selectivity of an inhibitor are paramount for its utility as a research tool.

HDAC6-IN-7 demonstrates nanomolar potency against HDAC6 and remarkable selectivity over other HDAC isoforms.[5]

Target	IC50 (nM)	Selectivity vs. HDAC6
Human HDAC6	2.7	-
Mouse HDAC6	3.7	~0.7x
Human HDAC1	1300	>480-fold
Human HDAC4	>10000	>3700-fold
Human HDAC7	4400	>1600-fold
Human HDAC8	640	>235-fold

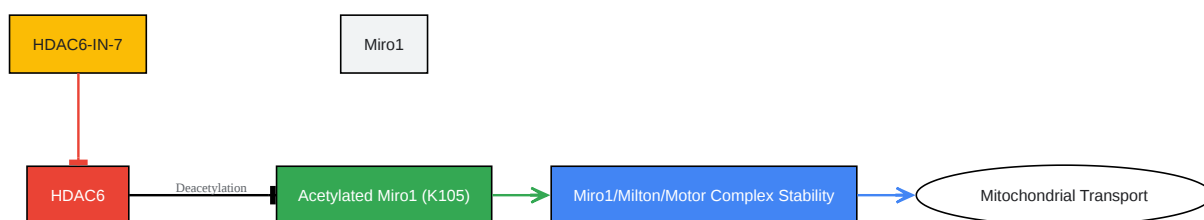
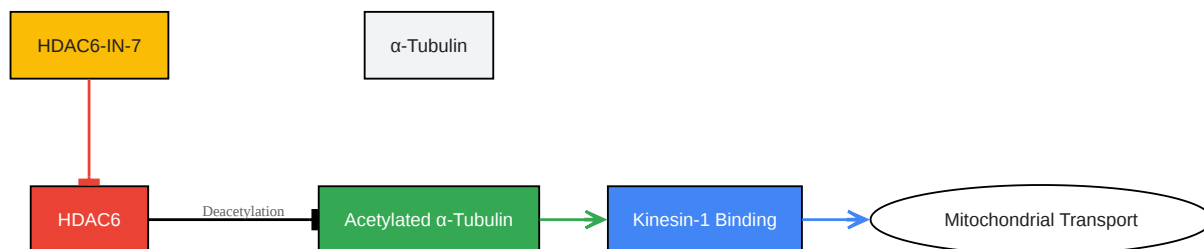
Data sourced from
MedChemExpress, citing
Yamasaki T, et al. J Med
Chem. 2025.[5]

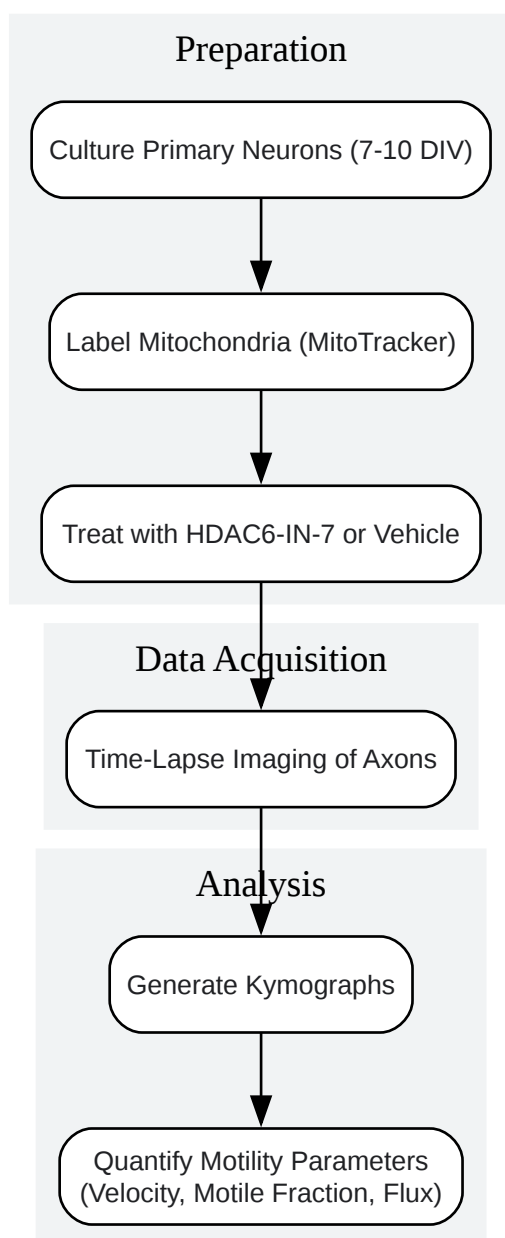
Signaling Pathways and Mechanisms of Action

HDAC6 inhibition by **HDAC6-IN-7** enhances mitochondrial transport primarily through two interconnected pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Regulation of Microtubule-Based Transport

HDAC6 deacetylates α -tubulin on microtubules.[2][3] Deacetylation is associated with less stable microtubules and reduced affinity for motor proteins like kinesin-1.[2][4] By inhibiting HDAC6, **HDAC6-IN-7** promotes the hyperacetylation of α -tubulin, which in turn stabilizes the microtubule tracks and enhances the processivity of motor proteins, leading to increased mitochondrial transport.[2][3]





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